molecular formula C16H19BO5 B6210569 methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate CAS No. 2252151-12-3

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate

Cat. No.: B6210569
CAS No.: 2252151-12-3
M. Wt: 302.1 g/mol
InChI Key: PHKNSIQJKRTXLF-UHFFFAOYSA-N
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Description

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring system and a boronic ester group. It is widely used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate typically involves the following steps:

  • Boronic Acid Formation: The starting material, 1-benzofuran-2-carboxylic acid, is first converted to its corresponding boronic acid derivative through a reaction with a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a suitable catalyst.

  • Esterification: The boronic acid derivative is then esterified with methanol to produce the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to convert the boronic ester group to a boronic acid.

  • Substitution: The compound can undergo substitution reactions with various nucleophiles to form new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: The major product is the corresponding carboxylic acid derivative.

  • Reduction: The major product is the boronic acid derivative.

  • Substitution: Various substituted derivatives can be formed, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds.

Biology: In biological research, methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate is used as a probe to study biological processes. Its boronic acid group allows it to bind to specific biomolecules, making it a valuable tool in bioconjugation and imaging studies.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems and therapeutic agents.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of various chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism by which methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other functional groups, allowing it to modulate biological processes. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids, such as phenylboronic acid and pinacolboronic acid, share similar properties and applications.

  • Benzofurans: Other benzofuran derivatives, such as 1-methyl-1H-benzofuran-2-carboxylic acid, are structurally related and have similar uses in organic synthesis.

Uniqueness: Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern and the presence of the boronic ester group. This combination of features makes it particularly useful in cross-coupling reactions and biological studies.

Properties

CAS No.

2252151-12-3

Molecular Formula

C16H19BO5

Molecular Weight

302.1 g/mol

IUPAC Name

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C16H19BO5/c1-15(2)16(3,4)22-17(21-15)11-7-6-10-8-13(14(18)19-5)20-12(10)9-11/h6-9H,1-5H3

InChI Key

PHKNSIQJKRTXLF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(O3)C(=O)OC

Purity

95

Origin of Product

United States

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